molecular formula C21H19N3O4 B11357718 N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide

Cat. No.: B11357718
M. Wt: 377.4 g/mol
InChI Key: CIFWJIIFILKYAV-UHFFFAOYSA-N
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Description

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran core, an oxadiazole ring, and an ethoxyphenyl group, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors. The oxadiazole ring is then introduced through cyclization reactions involving hydrazides and carboxylic acids. The ethoxyphenyl group is incorporated through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions such as temperature and pH, and purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like ceric ammonium nitrate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: The compound is studied for its unique reactivity and potential as a building block for more complex molecules.

    Biology: Its potential biological activities, such as antimicrobial or anticancer properties, are of interest for drug development.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its ability to interact with specific biological targets.

    Industry: The compound’s unique properties make it a candidate for use in materials science and other industrial applications.

Mechanism of Action

The mechanism of action of N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring and benzofuran core are known to interact with enzymes and receptors, potentially modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives and oxadiazole-containing molecules. Examples include:

Uniqueness

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide is unique due to its combination of structural features, which confer distinct chemical reactivity and potential biological activities

Properties

Molecular Formula

C21H19N3O4

Molecular Weight

377.4 g/mol

IUPAC Name

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C21H19N3O4/c1-4-26-15-8-6-14(7-9-15)18-20(24-28-23-18)22-21(25)19-13(3)16-10-5-12(2)11-17(16)27-19/h5-11H,4H2,1-3H3,(H,22,24,25)

InChI Key

CIFWJIIFILKYAV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=C(C4=C(O3)C=C(C=C4)C)C

Origin of Product

United States

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